molecular formula C18H15ClN2O2 B6580766 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-78-1

4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylic acid

Katalognummer B6580766
CAS-Nummer: 1030089-78-1
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: MNORLUNZHQKDRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule that contains several functional groups, including an amino group, a carboxylic acid group, and a quinoline group . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline portion of the molecule is a bicyclic structure containing a benzene ring fused to a pyridine ring . The 3-chloro-4-methylphenyl portion is a benzene ring with a chlorine atom and a methyl group attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives are known to undergo a variety of reactions . For instance, they can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

The compound “4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylic acid” is structurally related to Tolfenamic acid , a known non-steroidal anti-inflammatory drug (NSAID). NSAIDs typically exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation and pain .

Mode of Action

As an NSAID, this compound likely interacts with its target, the COX enzymes, by blocking the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . The resulting decrease in prostaglandin synthesis leads to reduced inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandin H2, effectively halting the production of downstream prostaglandins . These prostaglandins normally play a role in processes such as inflammation, pain sensation, and fever generation.

Result of Action

The primary molecular effect of this compound’s action is the reduction in prostaglandin synthesis. On a cellular level, this leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation. Clinically, this results in a reduction in symptoms such as pain, swelling, and fever .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential biological activities and developing more efficient methods for its synthesis. Quinoline derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities .

Eigenschaften

IUPAC Name

4-(3-chloro-4-methylanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-10-3-6-15-13(7-10)16(9-17(21-15)18(22)23)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNORLUNZHQKDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.